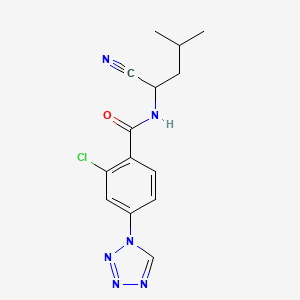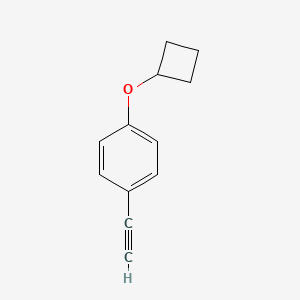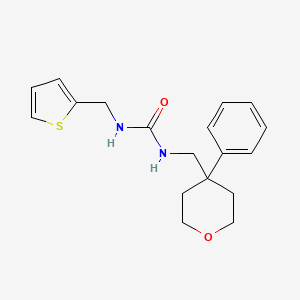![molecular formula C24H32N6O3 B3003826 6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893959-72-3](/img/structure/B3003826.png)
6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a chemical compound belonging to the class of quinazolinamines . These compounds are heterocyclic aromatic molecules containing a quinazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of 6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione consists of a complex arrangement of atoms, including carbon, hydrogen, nitrogen, and oxygen. The precise three-dimensional arrangement of these atoms determines its properties and interactions with other molecules. Computational studies and molecular dynamics simulations have been employed to evaluate its binding interactions and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
- A study by Vas’kevich et al. (2013) demonstrates the synthesis of various imidazole derivatives, including those with morpholine groups. These compounds were produced through intramolecular electrophilic cyclization processes and have potential applications in developing novel chemical entities (Vas’kevich et al., 2013).
Antimicrobial Activities
- Research by El‐Barbary et al. (2014) focused on the synthesis of 4-Arylidene-imidazole derivatives, which demonstrated antimicrobial activities against various bacteria and the fungus Candida albicans. These findings suggest potential applications in the development of new antimicrobial agents (El‐Barbary et al., 2014).
Cytotoxicity for Anticancer Applications
- Suh et al. (2000) explored the cytotoxicity of 2-Methyl-1-substituted-imidazoquinoline-4,9-diones, revealing that certain derivatives exhibit high cytotoxicity on human colon tumor cells, suggesting their potential use in anticancer drug development (Suh et al., 2000).
Electronic Spectra for Electroluminescent Layers
- Dobrikov et al. (2011) synthesized new low-molecular weight compounds with potential application in organic light-emitting devices, highlighting the versatility of these compounds in electronic applications (Dobrikov et al., 2011).
QSAR Analysis for Antioxidants
- Drapak et al. (2019) conducted a QSAR-analysis of derivatives of a similar compound, indicating the utility of these compounds in antioxidant applications. The study provides a theoretical basis for the design of new potential antioxidants (Drapak et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
- Liu et al. (2018) designed and synthesized novel compounds including morpholinoethyl and imidazole segments, which showed significant antiproliferative activity against various human cancer cell lines, suggesting their potential in cancer therapy (Liu et al., 2018).
Eigenschaften
IUPAC Name |
6-(4-butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-3-4-5-18-6-8-19(9-7-18)28-12-13-29-20-21(25-23(28)29)26(2)24(32)30(22(20)31)11-10-27-14-16-33-17-15-27/h6-9H,3-5,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIJQPQFCJGQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dioxa-9-azabicyclo[3.3.1]nonane](/img/structure/B3003743.png)

![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3003748.png)
![N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B3003750.png)

![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)
![N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3003754.png)




![2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3003765.png)
